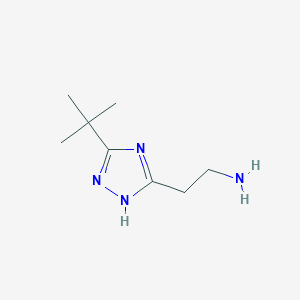
2-(5-tert-butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-tert-butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine is a chemical compound with the empirical formula C6H12N4. It is a white to yellow solid and is known for its applications in various fields of scientific research .
Preparation Methods
The synthesis of 2-(5-tert-butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine typically involves the reaction of tert-butylamine with 1,2,4-triazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-(5-tert-butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles in the presence of a suitable catalyst.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(5-tert-butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(5-tert-butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various chemical reactions, leading to the formation of new compounds with desired properties . The molecular targets and pathways involved depend on the specific application and the nature of the compound’s interactions with other molecules .
Comparison with Similar Compounds
2-(5-tert-butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine can be compared with other similar compounds, such as:
5-tert-butyl-4H-1,2,4-triazol-3-amine: This compound has a similar structure but lacks the ethan-1-amine group, which may affect its reactivity and applications.
1-tert-butyl-3,4-diaryl-1,2,4-triazol-5-ylidene: This compound contains additional aryl groups, which can influence its stability and reactivity in chemical reactions.
N-tert-butylsulfonylimine: This compound is used in asymmetric synthesis and has different functional groups that provide unique reactivity and applications.
The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications .
Properties
Molecular Formula |
C8H16N4 |
|---|---|
Molecular Weight |
168.24 g/mol |
IUPAC Name |
2-(3-tert-butyl-1H-1,2,4-triazol-5-yl)ethanamine |
InChI |
InChI=1S/C8H16N4/c1-8(2,3)7-10-6(4-5-9)11-12-7/h4-5,9H2,1-3H3,(H,10,11,12) |
InChI Key |
FWFHQNWTTAPNOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NNC(=N1)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



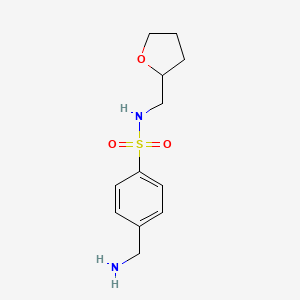
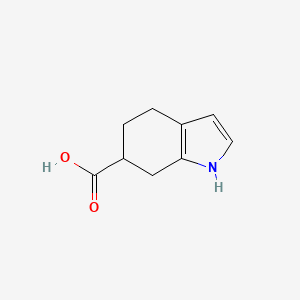
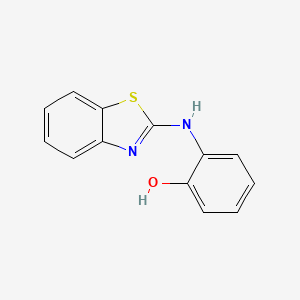
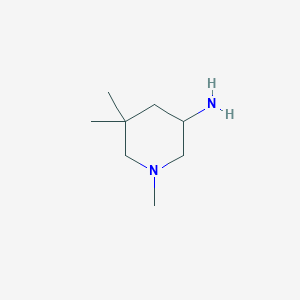

![2-Furoic acid,5-[(isopentyloxy)methyl]-](/img/structure/B12111255.png)
![N-(4-Chloro-phenyl)-2-[(furan-2-ylmethyl)-amino]-acetamide](/img/structure/B12111259.png)
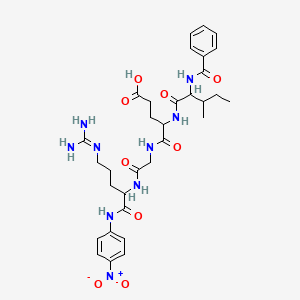

![1-[2-(1H-benzimidazol-2-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B12111267.png)

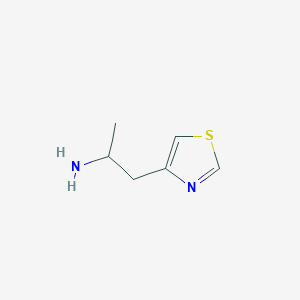
![3-[2-(4-Chloro-3-methylphenoxy)acetamido]benzoic acid](/img/structure/B12111280.png)
